molecular formula C8H13F3N2O3 B6608719 2-(azetidin-2-yl)-N-methylacetamide, trifluoroacetic acid CAS No. 2866318-34-3

2-(azetidin-2-yl)-N-methylacetamide, trifluoroacetic acid

Cat. No.: B6608719
CAS No.: 2866318-34-3
M. Wt: 242.20 g/mol
InChI Key: SWMQZYOOVMAEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-2-yl)-N-methylacetamide, trifluoroacetic acid (2-AMTFA) is a compound containing both an amide and an amine group. It is a colorless, odorless, and slightly soluble in water. It is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of peptides, and as a substrate in the synthesis of lactones.

Mechanism of Action

2-(azetidin-2-yl)-N-methylacetamide, trifluoroacetic acid acts as a catalyst in the synthesis of peptides and as a substrate in the synthesis of lactones. It is believed that the amide group of this compound interacts with the carboxylic acid group of the peptide to form a complex. This complex then undergoes a series of reactions, resulting in the formation of the peptide. In the synthesis of lactones, the amide group of this compound interacts with the carbonyl group of the substrate, resulting in the formation of an intermediate. This intermediate then undergoes a series of reactions, resulting in the formation of the lactone.
Biochemical and Physiological Effects
This compound is generally considered to be a non-toxic compound and is not believed to have any significant biochemical or physiological effects. It is not known to interact with any biological molecules, and it is not known to be active in any metabolic pathways.

Advantages and Limitations for Lab Experiments

2-(azetidin-2-yl)-N-methylacetamide, trifluoroacetic acid has several advantages for use in laboratory experiments. It is a relatively non-toxic compound and is easy to handle. It is also relatively stable and can be stored for long periods of time. Additionally, it is a relatively inexpensive reagent and can be easily obtained from a variety of sources. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the use of 2-(azetidin-2-yl)-N-methylacetamide, trifluoroacetic acid in scientific research. It could be used as a catalyst in the synthesis of other organic compounds and peptides, as well as in the synthesis of other organometallic compounds. Additionally, it could be used as a substrate in the synthesis of other lactones or other molecules. It could also be used as a ligand in the synthesis of other molecules or as a reagent in the synthesis of other compounds. Finally, it could be used in the synthesis of other molecules, such as proteins or nucleic acids.

Synthesis Methods

2-(azetidin-2-yl)-N-methylacetamide, trifluoroacetic acid can be synthesized through a two-step process. The first step involves the reaction of an amide with trifluoroacetic acid (TFA). This reaction results in the formation of a trifluoroacetamide intermediate. The second step involves the reaction of the trifluoroacetamide intermediate with a base, such as sodium hydroxide, to form this compound.

Scientific Research Applications

2-(azetidin-2-yl)-N-methylacetamide, trifluoroacetic acid is widely used in scientific research applications, such as organic synthesis and peptide synthesis. It can be used as a reagent in the synthesis of peptides and lactones. It is also used as a catalyst in the synthesis of peptides and as a substrate in the synthesis of lactones. Additionally, it can be used as a catalyst in the synthesis of amines and as a ligand in the synthesis of organometallic compounds.

Properties

IUPAC Name

2-(azetidin-2-yl)-N-methylacetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C2HF3O2/c1-7-6(9)4-5-2-3-8-5;3-2(4,5)1(6)7/h5,8H,2-4H2,1H3,(H,7,9);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMQZYOOVMAEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1CCN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.